Amsacrine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’amsacrine est un dérivé de l’aminoacridine connu pour ses puissantes propriétés antitumorales intercalantes. Il est principalement utilisé dans le traitement des leucémies aiguës et des lymphomes malins. il a une efficacité limitée contre les tumeurs solides. Le chlorhydrate d’amsacrine est souvent utilisé en combinaison avec d’autres agents antinéoplasiques dans les protocoles de chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate d’amsacrine est synthétisé par une série de réactions chimiques impliquant l’introduction d’une fraction acridine dans une structure de méthanesulfonanilide. La voie de synthèse implique généralement les étapes suivantes :

Formation du dérivé de l’acridine : La fraction acridine est synthétisée par une série de réactions de condensation.

Formation de méthanesulfonanilide : La structure de méthanesulfonanilide est formée par réaction du chlorure de méthanesulfonyle avec des dérivés de l’aniline.

Réaction de couplage : Le dérivé de l’acridine est ensuite couplé à la structure de méthanesulfonanilide dans des conditions réactionnelles spécifiques pour former l’amsacrine.

Formation du chlorhydrate : La dernière étape implique l’ajout d’acide chlorhydrique pour former le chlorhydrate d’amsacrine.

Méthodes de production industrielle

La production industrielle du chlorhydrate d’amsacrine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. L’utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est essentielle pour obtenir du chlorhydrate d’amsacrine de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d’amsacrine subit diverses réactions chimiques, notamment :

Oxydation : L’amsacrine peut être oxydée dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier la fraction acridine, affectant ainsi ses propriétés intercalantes.

Substitution : Des réactions de substitution peuvent se produire au niveau de la structure de méthanesulfonanilide, conduisant à la formation de divers dérivés.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’amsacrine avec des propriétés chimiques modifiées. Ces dérivés peuvent avoir des activités biologiques différentes et sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le chlorhydrate d’amsacrine a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’intercalation de l’ADN et l’inhibition de la topoisomérase.

Biologie : Investigué pour ses effets sur les processus cellulaires, notamment l’apoptose et la régulation du cycle cellulaire.

Médecine : Principalement utilisé en chimiothérapie pour le traitement des leucémies aiguës et des lymphomes malins. Il est également étudié pour son utilisation potentielle dans les thérapies combinées.

Industrie : Utilisé dans le développement de nouveaux agents antinéoplasiques et comme composé de référence dans la découverte de médicaments .

Applications De Recherche Scientifique

Clinical Applications

- Treatment of Leukemias:

- Lymphomas:

- Trabeculectomy Adjuvant:

Efficacy in Hematological Malignancies

A study involving patients with refractory acute leukemias demonstrated that amsacrine, when combined with other agents, led to significant remission rates. The drug was administered intravenously at doses ranging from 75 to 125 mg/m² over five consecutive days, with adjustments based on patient tolerance and response .

Trabeculectomy Outcomes

In a comparative study using rabbit models, trabeculectomy with amsacrine at concentrations of 1% and 10% resulted in lower IOP and better bleb scores than saline controls. The findings indicated that amsacrine could be a more effective alternative to mitomycin C, providing sustained IOP reduction without immediate postoperative spikes .

Data Table: Summary of Clinical Efficacy

| Application | Indication | Efficacy Rate (%) | Notes |

|---|---|---|---|

| Acute Leukemias | Refractory cases | 30-60 | Often combined with other agents |

| Hodgkin's Lymphoma | Treatment resistant | 50-70 | Effective in combination therapies |

| Non-Hodgkin's Lymphoma | Various subtypes | 40-65 | Used as part of multi-agent regimens |

| Trabeculectomy | Glaucoma | Improved IOP | Better outcomes compared to mitomycin C |

Safety Profile and Side Effects

While amsacrine is effective, it is associated with several side effects:

Mécanisme D'action

Le chlorhydrate d’amsacrine exerce ses effets en se liant à l’ADN par intercalation et liaison externe. Il a une spécificité de base pour les paires adénine-thymine. Le composé induit des cassures double brin de l’ADN en inhibant l’enzyme topoisomérase II. Cette inhibition empêche la bonne ségrégation des chromatides filles lors de la division cellulaire, conduisant à la mort cellulaire. De plus, le chlorhydrate d’amsacrine génère des espèces réactives de l’oxygène, contribuant ainsi à ses effets cytotoxiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Étoposide : Un autre inhibiteur de la topoisomérase II utilisé en chimiothérapie.

Doxorubicine : Un antibiotique anthracycline qui s’intercale dans l’ADN et inhibe la topoisomérase II.

Mitoxantrone : Une anthracénedione synthétique avec des propriétés intercalantes de l’ADN similaires

Unicité

Le chlorhydrate d’amsacrine est unique en raison de sa structure spécifique, qui lui permet de s’intercaler efficacement dans l’ADN et d’inhiber la topoisomérase II. Contrairement à d’autres composés similaires, le chlorhydrate d’amsacrine possède une structure de méthanesulfonanilide distincte qui contribue à son profil pharmacologique unique. Sa capacité à générer des espèces réactives de l’oxygène et à induire l’apoptose le distingue encore plus des autres inhibiteurs de la topoisomérase II .

Activité Biologique

Amsacrine hydrochloride, also known as m-AMSA , is a synthetic derivative of acridine that has been extensively studied for its biological activity, particularly in the treatment of hematological malignancies. This article provides a comprehensive overview of its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Amsacrine functions primarily as a topoisomerase II poison , which means it interferes with the enzyme's ability to manage DNA topology during replication and transcription. The drug intercalates into DNA, leading to the formation of covalent complexes between topoisomerase II and DNA, ultimately resulting in double-stranded breaks (DSBs) and cell death. Key points regarding its mechanism include:

- Intercalation : Amsacrine binds to DNA through intercalation, which enhances its affinity for topoisomerase II-DNA complexes .

- Topoisomerase II Inhibition : It inhibits the ligation activity of topoisomerase II, thereby increasing the levels of enzyme-cleaved DNA complexes .

- Cell Cycle Specificity : The cytotoxic effects are most pronounced during the G2 and S phases of the cell cycle .

Pharmacokinetics

The pharmacokinetic profile of amsacrine reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Amsacrine is rapidly taken up by nucleated blood cells post-infusion, achieving peak concentrations shortly after administration .

- Distribution : The drug shows a high concentration in tumor tissues compared to plasma, with ratios ranging from 2:1 to 4.9:1 .

- Metabolism : A significant portion is metabolized in the liver, with various oxidation products identified that may exhibit different cytotoxic profiles compared to the parent compound .

- Excretion : Primarily excreted via bile and feces, with minimal unchanged drug found in urine .

Clinical Applications

Amsacrine is predominantly used in treating various forms of leukemia and lymphomas. Its clinical efficacy has been demonstrated in several studies:

- Acute Leukemias : Particularly effective against refractory acute lymphocytic and non-lymphocytic leukemias .

- Combination Chemotherapy : Frequently used in combination with other chemotherapeutic agents due to its synergistic effects .

- Limited Solid Tumor Activity : Amsacrine has shown limited efficacy against solid tumors at standard doses .

Case Studies

Several clinical trials and case studies have highlighted the effectiveness and safety profile of amsacrine:

| Study | Patient Population | Findings |

|---|---|---|

| Hornedo & Van Echo (1985) | Adult leukemia patients | Reported significant response rates in refractory cases when combined with other agents. |

| Louie & Issell (1985) | Various solid tumors | Demonstrated minimal activity at typical doses; notable efficacy only in Hodgkin's disease. |

| Arlin et al. (1991) | Pediatric leukemia patients | Showed improved outcomes when amsacrine was part of combination regimens. |

Safety Profile

While amsacrine is effective, it is associated with certain adverse effects:

Propriétés

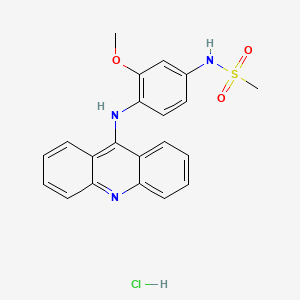

IUPAC Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDISRLXRMMTXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037186 | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54301-15-4 | |

| Record name | Amsacrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54301-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Amsacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054301154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Amsa hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amsacrine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMSACRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HX4K4CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.